Cas no 15253-37-9 (L-Alanine,3-[(carboxymethyl)dithio]- (9CI))
L-Alanine,3-[(carboxymethyl)dithio]- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- L-Alanine,3-[(carboxymethyl)dithio]- (9CI)
- (2R)-2-amino-3-(carboxymethyldisulfanyl)propanoic acid
- S-carboxymethylthiocysteine
- 3-((Carboxymethyl)dithio)-L-alanine
- 3-[(carboxymethyl)disulfanyl]-L-alanine
- S-(Carboxymethylthio)-L-cysteine
- DTXSID00165042
- EN300-7564173
- (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid
- 15253-37-9
-
- Inchi: 1S/C5H9NO4S2/c6-3(5(9)10)1-11-12-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
- InChI Key: UNYCMVYZPHQQBE-VKHMYHEASA-N
- SMILES: S(C[C@@H](C(=O)O)N)SCC(=O)O
Computed Properties
- Exact Mass: 210.99737
- Monoisotopic Mass: 210.997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.1
- Topological Polar Surface Area: 151Ų
Experimental Properties
- Density: 1.596
- Boiling Point: 432.1°Cat760mmHg
- Flash Point: 215.1°C
- Refractive Index: 1.642
- PSA: 100.62
L-Alanine,3-[(carboxymethyl)dithio]- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7564173-0.05g |
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid |
15253-37-9 | 95.0% | 0.05g |
$1584.0 | 2025-03-22 | |
| Enamine | EN300-7564173-0.1g |
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid |
15253-37-9 | 95.0% | 0.1g |
$1660.0 | 2025-03-22 | |
| Enamine | EN300-7564173-0.25g |
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid |
15253-37-9 | 95.0% | 0.25g |
$1735.0 | 2025-03-22 | |
| Enamine | EN300-7564173-0.5g |
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid |
15253-37-9 | 95.0% | 0.5g |
$1811.0 | 2025-03-22 | |
| Enamine | EN300-7564173-1.0g |
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid |
15253-37-9 | 95.0% | 1.0g |
$1887.0 | 2025-03-22 | |
| Enamine | EN300-7564173-2.5g |
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid |
15253-37-9 | 95.0% | 2.5g |
$3696.0 | 2025-03-22 | |
| Enamine | EN300-7564173-5.0g |
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid |
15253-37-9 | 95.0% | 5.0g |
$5470.0 | 2025-03-22 | |
| Enamine | EN300-7564173-10.0g |
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid |
15253-37-9 | 95.0% | 10.0g |
$8110.0 | 2025-03-22 |
L-Alanine,3-[(carboxymethyl)dithio]- (9CI) Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on L-Alanine,3-[(carboxymethyl)dithio]- (9CI)
L-Alanine, 3-[(Carboxymethyl)Dithio] (CAS No. 15253-37-9)
The compound L-Alanine, 3-[(Carboxymethyl)Dithio], also known by its CAS registry number 15253-37-9, is a derivative of the amino acid alanine with a unique chemical modification at the third carbon position. This modification introduces a dithiocarbamate group, which significantly alters the compound's chemical properties and biological activity compared to its parent molecule, L-alanine.
L-Alanine is one of the twenty standard amino acids that are essential for protein synthesis in living organisms. It plays a critical role in various metabolic pathways, including gluconeogenesis and the production of other amino acids. However, the introduction of the dithiocarbamate group in L-Alanine, 3-[(Carboxymethyl)Dithio] imparts new functional properties to the molecule, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the potential of L-Alanine, 3-[(Carboxymethyl)Dithio] as a precursor for synthesizing bioactive compounds with antioxidant and anti-inflammatory properties. The dithiocarbamate group is known to exhibit metal-chelating abilities, which can be exploited in designing novel therapeutic agents targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In terms of synthesis, L-Alanine, 3-[(Carboxymethyl)Dithio] can be prepared via a variety of methods, including nucleophilic substitution reactions involving thiourea derivatives and aldehyde precursors. The stereochemistry of the molecule is preserved during these reactions, ensuring that the resulting product retains the L-form configuration essential for its biological activity.
The structural uniqueness of L-Alanine, 3-[(Carboxymethyl)Dithio] also makes it a valuable tool in chiral catalysis and asymmetric synthesis. Researchers have demonstrated its utility as a chiral ligand in organocatalytic reactions, where it facilitates the formation of enantioselective products with high optical purity.
Furthermore, L-Alanine, 3-[(Carboxymethyl)Dithio] has been investigated for its potential as a building block in peptide synthesis. The dithiocarbamate group provides additional functional handles that can be exploited to design peptides with enhanced stability and bioavailability.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of L-Alanine, 3-[(Carboxymethyl)Dithio] is crucial for its safe handling and application in industrial processes. Studies have shown that the compound undergoes hydrolysis under physiological conditions, yielding biodegradable byproducts that minimize environmental impact.
In conclusion, L-Alanine, 3-[(Carboxymethyl)Dithio] (CAS No. 15253-37-9) represents a versatile chemical entity with promising applications in drug discovery, catalysis, and materials science. Its unique combination of amino acid functionality and dithiocarbamate reactivity positions it as a valuable compound for advancing modern chemical research.
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